4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE
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Overview
Description
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cell survival and proliferation. For example, it can inhibit the activity of caspases, which are enzymes involved in the execution of apoptosis .
Comparison with Similar Compounds
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can be compared with other oxadiazole derivatives, such as:
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: This compound has similar anticancer properties but differs in its potency and specific activity against various cancer cell lines.
3,4-Dimethoxyphenethylamine: Although structurally different, this compound shares some pharmacological properties, such as its ability to interact with neurotransmitter systems.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-7-9-17(10-8-15)31(26,27)25-13-11-16(12-14-25)22-23-21(24-30-22)18-5-4-6-19(28-2)20(18)29-3/h4-10,16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZCAVYDLUPLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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